molecular formula C17H33N5O6 B165805 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid CAS No. 133605-54-6

2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid

Cat. No. B165805
M. Wt: 403.5 g/mol
InChI Key: DQPMXYDFWRYWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid, also known as C16, is a peptide that has been extensively studied in the field of biochemistry and biotechnology. This peptide has been found to have a wide range of applications in scientific research, including the study of protein-protein interactions, enzyme kinetics, and drug discovery.

Mechanism Of Action

The mechanism of action of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is not fully understood, but it is believed to interact with proteins and enzymes through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The peptide has been shown to have a high binding affinity for certain proteins, which allows it to selectively target and interact with these proteins.

Biochemical And Physiological Effects

2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been shown to have a variety of biochemical and physiological effects. The peptide has been found to inhibit the activity of certain enzymes, such as proteases and kinases, and can also modulate the activity of receptors and transporters. In addition, 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid in laboratory experiments is its high binding affinity for certain proteins. This allows researchers to selectively target and study specific proteins, which can provide valuable insights into their function and role in biological processes. However, one limitation of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is its high cost, which can make it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for research on 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid. One area of interest is the development of new methods for synthesizing the peptide, which could help to reduce the cost and increase the availability of the peptide for research purposes. Another area of interest is the development of new applications for 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid, such as in drug discovery or the study of protein-protein interactions in disease states. Additionally, further research is needed to fully understand the mechanism of action of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is a complex process that involves multiple steps. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the stepwise addition of amino acids to a growing peptide chain. The final product is then purified using various chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid has been widely used in scientific research due to its ability to interact with various proteins and enzymes. One of the most common applications of 2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid is in the study of protein-protein interactions. The peptide has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to investigate the role of these proteins in various biological processes.

properties

CAS RN

133605-54-6

Product Name

2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid

Molecular Formula

C17H33N5O6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid

InChI

InChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25)

InChI Key

DQPMXYDFWRYWQV-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N

sequence

VXKG

synonyms

Val-Thr-Lys-Gly

Origin of Product

United States

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